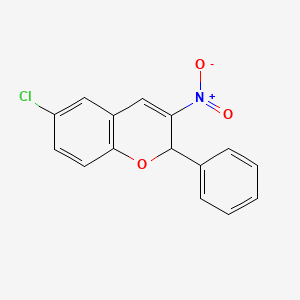

6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran

Description

Structure

3D Structure

Properties

CAS No. |

57543-85-8 |

|---|---|

Molecular Formula |

C15H10ClNO3 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

6-chloro-3-nitro-2-phenyl-2H-chromene |

InChI |

InChI=1S/C15H10ClNO3/c16-12-6-7-14-11(8-12)9-13(17(18)19)15(20-14)10-4-2-1-3-5-10/h1-9,15H |

InChI Key |

PWJBINFPOKELBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 3 Nitro 2 Phenyl 2h 1 Benzopyran and Its Derivatives

Multi-Step Synthetic Strategies from Precursors

The construction of the 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran scaffold is often achieved through a multi-step sequence involving the formation of the pyran ring onto a pre-functionalized benzene (B151609) core. A common and effective strategy is the reaction between a substituted salicylaldehyde (B1680747) and a β-nitrostyrene derivative. organic-chemistry.orgresearchgate.net This approach leverages a cascade reaction, typically an oxa-Michael addition followed by an intramolecular Henry reaction (nitro-aldol).

For the synthesis of the target compound, the logical precursors would be 5-chlorosalicylaldehyde (B124248) and (E)-β-nitrostyrene . The reaction proceeds via the initial nucleophilic attack of the phenolic hydroxyl group of 5-chlorosalicylaldehyde onto the electron-deficient double bond of β-nitrostyrene (oxa-Michael addition). The resulting intermediate then undergoes an intramolecular cyclization where the carbanion stabilized by the nitro group attacks the aldehyde carbonyl, followed by dehydration to yield the final 2H-1-benzopyran ring system.

This reaction can be promoted by various catalysts, including simple bases like potassium carbonate, often under solvent-free ball-milling conditions, which represents an environmentally benign approach. organic-chemistry.org Organocatalysts, such as L-pipecolinic acid, have also been employed for similar transformations, although enantioselectivity can be a challenge. nih.gov

Table 1: Representative Precursors for Cascade Synthesis of 3-Nitro-2H-Chromenes

| Salicylaldehyde Derivative | Nitroalkene Derivative | Resulting Chromene Structure | Catalyst Example |

| Salicylaldehyde | β-nitrostyrene | 3-Nitro-2-phenyl-2H-1-benzopyran | L-Pipecolinic Acid nih.gov |

| 5-chlorosalicylaldehyde | β-nitrostyrene | This compound | Potassium Carbonate organic-chemistry.org |

| Various Salicylaldehydes | Conjugated Nitroalkenes | 2-Alkyl/aryl-3-nitro-2H-chromenes | L-proline derived aminocatalyst organic-chemistry.org |

Catalytic Approaches to 2H-Chromenes

The development of catalytic methods has revolutionized the synthesis of 2H-chromenes, offering milder reaction conditions, higher efficiency, and greater control over selectivity compared to stoichiometric methods. researchgate.netmsu.edu These catalytic systems can be broadly divided into those based on transition metals, metal-free acid/base catalysts, and enantioselective organocatalysts. researchgate.net

Transition metals are powerful catalysts for constructing the 2H-chromene ring system, primarily through the activation of alkynes or other unsaturated functionalities, facilitating ring-closing reactions. researchgate.netmsu.edu

Gold Catalysis: Gold catalysts, such as Ph₃PAuNTf₂, are effective in the cyclization of propargyl aryl ethers to form 2H-chromenes. msu.edu These reactions are versatile, tolerating a range of electron-donating and electron-withdrawing groups on the aromatic ring, and typically proceed at room temperature with good to high yields. msu.edu

Iron Catalysis: Simple and inexpensive iron salts, like iron(III) chloride (FeCl₃), can catalyze the synthesis of 3-substituted 2H-chromenes from the corresponding alkynyl ethers of salicylaldehydes. msu.edu

Cobalt Catalysis: Cobalt-porphyrin complexes have been developed for synthesizing 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. This method demonstrates broad substrate scope and tolerance for various functional groups. msu.edu

Table 2: Overview of Transition Metal-Catalyzed 2H-Chromene Synthesis

| Catalyst | Substrate Type | Key Transformation | Reference |

| Ph₃PAuNTf₂ | Propargyl aryl ethers | Intramolecular hydroalkoxylation/cyclization | msu.edu |

| FeCl₃ | Alkynyl ethers of salicylaldehyde | Cyclization | msu.edu |

| [Coᴵᴵ(porphyrin)] | Salicyl-N-tosylhydrazones and terminal alkynes | Carbene transfer and subsequent cyclization | msu.edu |

To avoid potential contamination with toxic metals, metal-free catalytic systems have gained prominence. acs.orgresearchgate.net These methods often rely on Brønsted or Lewis acids and bases to promote the key bond-forming steps.

Brønsted bases, such as potassium carbonate (K₂CO₃), are commonly used to facilitate the one-pot synthesis of 2H-chromenes from salicylaldehydes and various activated alkenes. researchgate.net These reactions often proceed through a tandem sequence, for instance, an oxa-Michael addition followed by an aldol (B89426) condensation or Henry reaction, as described in section 2.1. Lewis acids can also be employed to activate carbonyl groups or other functionalities to facilitate cyclization.

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral, enantiomerically enriched 2H-chromenes. researchgate.netmdpi.comsemanticscholar.org This approach utilizes small, chiral organic molecules to catalyze reactions, often creating stereocenters with high fidelity.

A prominent strategy involves the tandem oxa-Michael-aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes. nih.gov Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective catalysts. They activate the unsaturated aldehyde by forming a chiral iminium ion, which directs the stereoselective Michael addition of the salicylaldehyde. The subsequent intramolecular aldol cyclization and dehydration yield the chiral 2H-chromene. nih.gov

Bifunctional catalysts, like chiral thioureas and cinchona alkaloids, are also widely used. mdpi.comnih.gov These catalysts can activate both reaction partners simultaneously through hydrogen bonding interactions, leading to highly organized transition states and excellent enantioselectivities in reactions such as the addition of malononitrile (B47326) or other nucleophiles to ortho-hydroxy-β-nitrostyrenes or similar precursors. nih.govmdpi.com

Table 3: Examples of Organocatalysts in Enantioselective 2H-Chromene Synthesis

| Catalyst Type | Reaction Type | Substrates | Reference |

| Diarylprolinol Ether | Tandem oxa-Michael-aldol | Salicylaldehydes, α,β-Unsaturated Aldehydes | nih.gov |

| Chiral Thiourea | Addition/Intramolecular Cyclization | β-Naphthol, α,α-Dicyanoolefins | mdpi.com |

| Cinchona Alkaloids | Tandem Michael addition-cyclization | 1,3-Cyclohexanediones, Alkylidenecyanoacetates | nih.gov |

Cyclization Reactions in Benzopyran Synthesis

Cyclization reactions are fundamental to the formation of the benzopyran ring. researchgate.netbenthamdirect.com These can be categorized based on the type of bond disconnection and the nature of the key ring-forming step. Intramolecular reactions, where a pre-assembled carbon chain attached to a phenol (B47542) undergoes ring closure, are particularly common and efficient. benthamdirect.com

A robust and versatile method for synthesizing 3,4-disubstituted 2H-benzopyrans is the electrophilic cyclization of propargylic aryl ethers. nih.govacs.org This methodology involves the reaction of an aryl propargyl ether with an electrophilic halogen source, such as molecular iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr).

The reaction is initiated by the attack of the alkyne's π-bond on the electrophile, leading to the formation of a cyclic intermediate (e.g., an iodonium (B1229267) ion). This is followed by an intramolecular attack from the phenolic oxygen onto the activated alkyne, resulting in a 6-endo-dig cyclization to form the 2H-chromene ring. The reaction yields products with the electrophile at the 3-position and the third substituent of the original alkyne at the 4-position of the benzopyran core.

This method is notable for its mild reaction conditions and tolerance of a wide array of functional groups, including methoxy, alcohol, aldehyde, and even nitro groups, making it potentially applicable for the synthesis of complex benzopyran derivatives. nih.gov

Table 4: Electrophilic Cyclization of Phenyl 3-phenyl-2-propynyl ether

| Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| I₂ | CH₃CN | 25 | 61 | nih.gov |

| ICl | CH₂Cl₂ | -40 | 65 | nih.gov |

| ICl | CH₃NO₂ | -25 | 96 | nih.gov |

Mannich Cyclization Cascade Reactions

Cascade reactions, which involve two or more bond-forming transformations in a single operation, offer an efficient route to complex molecules from simple precursors. A notable example is the arylamine-catalyzed Mannich-cyclization cascade reaction for the synthesis of substituted 2H-benzo[h]chromenes, which are structurally related to the benzopyran core. nih.gov This process involves the efficient generation of ortho-quinone methides (o-QMs), which are key intermediates. nih.gov The reaction of substituted trans-cinnamaldehydes with naphthols under mild conditions, catalyzed by a simple aniline, can produce a diverse range of 2H-benzo[h]chromenes. nih.gov

The versatility of this method is demonstrated by its tolerance to various functional groups on the cinnamaldehyde (B126680) reactant, including both electron-withdrawing groups (like nitro and chloro) and electron-donating groups. nih.gov For instance, the reaction of a cinnamaldehyde bearing a nitro group proceeds efficiently, yielding the corresponding 6-nitro-2-phenyl-2H-benzo[h]chromene. nih.gov This suggests that a similar strategy could be applicable for the synthesis of this compound by selecting appropriately substituted precursors. An asymmetric variant of this cascade process, using a Zn(OTf)2/bis(oxazoline) complex, has been developed for the reaction of 3-nitro-2H-chromenes with 3-isothiocyanato oxindoles, leading to polycyclic spirooxindoles with high stereoselectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product Type | Ref |

| trans-cinnamaldehydes | Naphthols | Aniline | Generates ortho-quinone methide intermediate | 2H-benzo[h]chromenes | nih.gov |

| 3-Nitro-2H-chromenes | 3-Isothiocyanato oxindoles | Zn(OTf)2/bis(oxazoline) | Asymmetric cascade, forms three stereocenters | Polycyclic spirooxindoles | nih.gov |

Reactions Involving Specific Reagents and Intermediates

The reactivity of the this compound scaffold is largely dictated by the electron-withdrawing nature of the nitro group and the chloro substituent. ontosight.ainih.gov These features make the benzopyran ring susceptible to a variety of transformations.

The 3-nitro-2H-chromene system contains a β-nitrostyrene moiety, which makes the C4 position of the pyran ring highly electrophilic and susceptible to attack by nucleophiles. researchgate.netmdpi.com The presence of a nitro group activates the aromatic ring for nucleophilic aromatic substitution. nih.govresearchgate.net Reactions of 3-nitro-2H-chromenes with various nucleophiles have been extensively reviewed. researchgate.net For example, the reaction of 2,4-dinitro-1-chlorobenzene with aromatic bases has been studied, demonstrating the high reactivity of nitro-substituted chloroarenes. researchgate.net The electron-withdrawing effect of a para-chloro substituent can contribute to activating the ortho position towards nucleophilic attack. nih.gov This inherent reactivity is a cornerstone for the further functionalization of the this compound molecule.

[3+2] Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. beilstein-journals.org The activated double bond in 3-nitro-2H-chromenes makes them excellent partners in such reactions. researchgate.netmdpi.com Specifically, their reaction with azomethine ylides provides access to complex chromeno[3,4-c]pyrrolidine scaffolds, which are present in various bioactive molecules. nih.gov

The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides (generated from α-iminoesters) can proceed via a Michael addition/Mannich reaction sequence. nih.gov Depending on the reaction conditions and catalysts, different diastereomers of the resulting chromeno[3,4-c]pyrrolidines can be obtained. For instance, using AgOAc as a catalyst leads to a mixture of endo and endo' isomers. nih.gov The introduction of a strong electron-withdrawing group like trifluoromethyl at the 2-position of the nitrochromene can increase the stereoselectivity of these reactions. mdpi.com The reaction of nitrobenzothiophenes, which are sulfur analogs of nitrobenzopyrans, with nonstabilized azomethine ylides has also been shown to produce fused tricyclic pyrroles with high diastereoselectivity. rsc.org

| Dipolarophile | Dipole | Catalyst/Conditions | Product Scaffold | Key Finding | Ref |

| 3-Nitro-2-phenyl-2H-chromenes | Stabilized Azomethine Ylides | AgOAc | Chromeno[3,4-c]pyrrolidine | Forms mixture of endo/endo' isomers | nih.gov |

| 2-Aryl-substituted 3-nitro-2H-chromenes | Stabilized Azomethine Ylides | DBU, LiBr | Chromeno[3,4-c]pyrrolidine | Forms exo isomers | mdpi.com |

| 2-Aryl-substituted 3-nitro-2H-chromenes | Stabilized Azomethine Ylides | Et3N, AgOAc | Chromeno[3,4-c]pyrrolidine | Forms individual endo isomers | mdpi.com |

The functional groups on the this compound molecule, particularly the nitro group, are amenable to oxidation and reduction reactions. researchgate.net The reduction of the nitro group to an amino group is a common transformation that opens up a vast array of subsequent chemical modifications. This amino group can then be acylated, alkylated, or used in the construction of new heterocyclic rings fused to the benzopyran core. Methodologies for the oxidation and reduction of 3-nitro-2H-chromenes have been reviewed, providing a toolbox for chemists to manipulate this versatile scaffold. researchgate.net

Solid-Phase Synthetic Techniques for Benzopyran Scaffolds

Solid-phase organic synthesis (SPOS) has become a powerful technique for generating large combinatorial libraries of small organic molecules for drug discovery. mdpi.compsu.edu The benzopyran scaffold, being a "privileged structure" found in many bioactive compounds, is an attractive target for library synthesis using SPOS. mdpi.comacs.org

Several strategies have been developed for the solid-phase synthesis of benzopyran derivatives. mdpi.comacs.orgnih.gov These methods often involve immobilizing a precursor, such as a substituted phenol or aldehyde, onto a solid support (e.g., Wang resin or Merrifield resin). mdpi.compsu.edu The benzopyran core is then constructed on the resin through a series of reactions. Subsequent functionalization at various positions of the benzopyran ring allows for the introduction of molecular diversity. mdpi.comnih.gov Finally, the desired products are cleaved from the solid support. psu.edu This approach has been successfully used to prepare libraries of 3-substituted, 6-amino-substituted, and 6-amido-substituted 2H-benzopyrans, demonstrating the robustness of SPOS for creating diverse collections of these molecules. mdpi.com

| Resin Type | Linker Strategy | Key Reaction | Diversity Introduced | Ref |

| Wang Resin | Carbamate linker | Epoxidation, nucleophilic opening | 3-hydroxy-4-amino substitution | psu.edu |

| Merrifield Resin | DHP-linker | Immobilization of 4-hydroxysalicylaldehyde | Tricyclic benzopyrans (cannabinoids) | mdpi.com |

| Polystyrene-selenenyl bromide resin | Cycloloading strategy | Selenium-based linking | 2,2-dimethylbenzopyran family | acs.org |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com These reactions are particularly useful in drug discovery for creating libraries of structurally complex molecules. mdpi.com

Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are especially powerful and have been applied to the synthesis of benzopyran derivatives. mdpi.comrsc.org These reactions allow for the straightforward assembly of complex scaffolds by combining simple building blocks. The introduction of electron-withdrawing groups, such as chloro or nitro groups, on the reactants can influence the electronic properties and subsequent biological activity of the final products. mdpi.com The use of MCRs provides a time- and cost-effective approach to synthesize libraries of benzopyran derivatives for biological screening. mdpi.comrsc.org

Reaction Mechanisms and Reactivity Studies of 6 Chloro 3 Nitro 2 Phenyl 2h 1 Benzopyran

Influence of Substituents on Reaction Pathways

The reactivity of the 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran molecule is significantly governed by the electronic and steric properties of its three key substituents: the chloro group, the nitro group, and the phenyl group. These substituents modulate the electron density of the benzopyran scaffold and influence the pathways of various reactions.

The chloro group at the 6-position is an electron-withdrawing group via induction but can also donate electron density through resonance. libretexts.orgacs.org Halogens are generally classified as deactivating substituents in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions. libretexts.org This dual nature affects the reactivity of the benzene (B151609) portion of the molecule. libretexts.orgpharmaguideline.com

The 3-nitro group is a powerful electron-withdrawing group, which has a profound effect on the pyran ring. It significantly deactivates the C3-C4 double bond towards electrophilic attack but strongly activates it as a Michael acceptor for nucleophilic conjugate addition. mdpi.comresearchgate.net This makes reactions like the Michael addition a primary pathway for the functionalization of this molecule. researchgate.net

The phenyl group at the 2-position exerts significant steric and electronic influence. Its bulkiness can direct the approach of incoming reagents, thereby influencing the stereoselectivity of reactions. mdpi.com Furthermore, the electronic properties of the phenyl group can modulate the stability of reaction intermediates. Studies on related 3-nitro-2H-chromenes have shown that varying the substituent at the 2-position (e.g., phenyl vs. trifluoromethyl) can drastically change the reaction outcome and stereoselectivity. mdpi.com For instance, the presence of a 2-phenyl group in reactions with stabilized azomethine ylides leads to a mixture of diastereomeric products, whereas a 2-trifluoromethyl group can lead to the formation of a single isomer. mdpi.com

Table 1: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Chloro | 6 | Inductively withdrawing, resonance donating | Deactivates the aromatic ring for electrophilic substitution; ortho-, para-directing. libretexts.orgpharmaguideline.com |

| Nitro | 3 | Strongly electron-withdrawing | Activates the C3=C4 double bond for nucleophilic Michael addition. mdpi.com |

Regio- and Stereoselective Aspects of Reactions

Reactions involving this compound often proceed with high degrees of regioselectivity and stereoselectivity, which can be controlled by the reaction conditions and the nature of the reactants. The inherent structure of the molecule, with its chiral center at C2 and the activated double bond, provides a template for complex and controlled bond formations.

Michael Addition/Mannich Reaction Sequences

The electron-deficient C3-C4 double bond of 3-nitro-2H-chromenes makes them excellent substrates for cascade reactions initiated by a Michael addition. researchgate.netresearchgate.netnih.gov A notable example is the reaction with stabilized azomethine ylides, which proceeds through a Michael addition followed by an intramolecular Mannich reaction sequence. mdpi.com

In the case of 2-phenyl-3-nitro-2H-chromenes, this reaction leads to the formation of chromeno[3,4-c]pyrrolidines. Research has shown that this transformation yields a mixture of endo and endo' isomers. mdpi.com The donor-acceptor properties of substituents on the chromene's benzene ring or the aryl fragment of the reacting ylide have been found to have no significant effect on the product yields. mdpi.com However, the nature of the substituent at the 2-position of the chromene is critical. While 2-phenyl substituted chromenes give diastereomeric mixtures, analogous reactions with 2-trifluoromethyl substituted chromenes can yield single endo isomers. mdpi.com

This sequence is a powerful tool for constructing complex polycyclic frameworks with multiple stereocenters in a single operation. nih.gov

Table 2: Products of Michael Addition/Mannich Reaction of 2-Substituted 3-Nitro-2H-chromenes with Azomethine Ylides

| 2-Substituent | Product Type | Isomer Ratio (endo:endo') | Total Yield | Reference |

|---|---|---|---|---|

| Phenyl | Chromeno[3,4-c]pyrrolidines | 2.0–2.3 : 1 | 85–93% | mdpi.com |

| Trifluoromethyl | Chromeno[3,4-c]pyrrolidines | Single endo isomer | 85–94% | mdpi.com |

Control of Stereochemistry via Reaction Conditions

The stereochemical outcome of reactions involving 3-nitro-2H-chromenes can be finely tuned by modifying the reaction conditions, such as temperature and solvent. mdpi.com The Michael addition/Mannich reaction sequence is often reversible, and the thermodynamic stability of the different diastereomeric products can be exploited to achieve stereocontrol. mdpi.com

For example, in the synthesis of chromeno[3,4-c]pyrrolidines, it has been demonstrated that the stereochemistry can be controlled by varying the temperature and the solvent used in the reaction. mdpi.com This allows for the selective synthesis of specific stereoisomers, which is crucial for applications where biological activity is dependent on the precise three-dimensional structure of the molecule. The use of specific catalysts, such as chiral quinine (B1679958) derivatives or zinc complexes, can also enforce high levels of enantioselectivity in Michael additions to 3-nitro-2H-chromenes, leading to products with excellent enantiomeric excess. nih.govbuchler-gmbh.com

Intramolecular Cyclization Mechanisms

The benzopyran scaffold can participate in intramolecular cyclization reactions to form more complex fused ring systems. The specific reaction mechanism is highly dependent on the substituents present and the reaction conditions, such as the use of light (photocyclization) or heat.

One studied mechanism for a related compound, 3-benzyloxy-6-chloro-2-(1′-methyl-2′-phenylvinyl)-4-oxo-4H-1-benzopyran, is photocyclization. researchgate.net This reaction can proceed via two pathways: one involving hydrogen abstraction by the carbonyl group to form a 1,4-biradical that subsequently cyclizes, and another involving a conrotatory 6π-electron electrocyclization. researchgate.net While the target molecule lacks the 4-oxo group, the principles of intramolecular cycloadditions remain relevant to the reactivity of the diene-like system within the benzopyran structure.

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran can be achieved.

The ¹H NMR spectrum is used to identify the number and environment of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the benzopyran core and the phenyl substituent. The electron-withdrawing effects of the chloro and nitro groups, as well as the oxygen heteroatom, will significantly influence the chemical shifts of nearby protons, typically shifting them downfield.

The protons of the phenyl group at the C-2 position are expected to appear as a multiplet in the aromatic region. The proton at C-2, being a benzylic and ether-linked methine, would likely resonate as a singlet or a narrow multiplet. The proton at C-4 is anticipated to be a singlet and significantly downfield due to the influence of the adjacent nitro group and the π-system. The protons on the chlorinated benzene (B151609) ring of the benzopyran moiety (H-5, H-7, H-8) will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound. (Predicted data based on analogous structures)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 6.0 - 6.5 | s | - |

| H-4 | ~ 8.0 - 8.5 | s | - |

| H-5 | ~ 7.4 - 7.6 | d | 8.5 - 9.0 |

| H-7 | ~ 7.2 - 7.4 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | ~ 7.0 - 7.2 | d | 2.0 - 2.5 |

| Phenyl H | ~ 7.3 - 7.5 | m | - |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is predicted to show 15 distinct signals, corresponding to each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of the carbons.

Carbons bonded to electronegative atoms (oxygen, nitrogen, chlorine) will be shifted downfield. The C-3 carbon, attached to the nitro group, and the C-6 carbon, bonded to chlorine, are expected to be significantly deshielded. The C-2 carbon, bonded to both an oxygen and the phenyl group, will also appear at a characteristic downfield shift. The carbons of the phenyl ring and the benzopyran core will resonate in the typical aromatic region (110-160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Predicted data based on analogous structures)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 75 - 80 |

| C-3 | ~ 145 - 150 |

| C-4 | ~ 125 - 130 |

| C-4a | ~ 118 - 122 |

| C-5 | ~ 128 - 132 |

| C-6 | ~ 130 - 135 |

| C-7 | ~ 125 - 129 |

| C-8 | ~ 116 - 120 |

| C-8a | ~ 150 - 155 |

| Phenyl C1' | ~ 135 - 140 |

| Phenyl C2'/C6' | ~ 126 - 129 |

| Phenyl C3'/C5' | ~ 128 - 131 |

| Phenyl C4' | ~ 129 - 132 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

¹H-¹H COSY: This experiment would confirm the coupling relationships between adjacent protons. For instance, correlations would be expected between H-7 and its neighbors H-5 and H-8 on the benzopyran ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and already assigned, protons (e.g., C-5 with H-5, C-7 with H-7).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₅H₁₀ClNO₃. HRMS would be expected to show a molecular ion peak [M]⁺ corresponding to this formula with high precision. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would also be observed, further confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound.

| Ion Formula | Calculated m/z ([M]⁺ for ³⁵Cl) | Calculated m/z ([M+2]⁺ for ³⁷Cl) |

| [C₁₅H₁₀³⁵ClNO₃]⁺ | 287.0349 | 289.0320 |

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented by collision-induced dissociation.

The fragmentation of this compound in ESI-MS/MS would likely involve characteristic losses of the substituent groups. Key expected fragmentation pathways include:

Loss of the nitro group (•NO₂, 46 Da).

Loss of the phenyl group (•C₆H₅, 77 Da).

Retro-Diels-Alder (RDA) fragmentation of the pyran ring, a common pathway for chromene derivatives, leading to characteristic fragment ions.

Analysis of these fragments allows for the step-by-step reconstruction of the molecule, providing powerful confirmation of the structure elucidated by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. This method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting IR spectrum provides a unique molecular fingerprint, revealing the presence of specific structural components.

For this compound, the IR spectrum is expected to display a series of distinct absorption bands that confirm the presence of its key functional groups: the nitro group, the aromatic rings, the ether linkage within the pyran ring, and the carbon-chlorine bond.

The most prominent and easily identifiable peaks are those belonging to the nitro group (-NO₂). This group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ range and a symmetric stretch in the 1360-1290 cm⁻¹ region. libretexts.org The presence of these two intense bands provides definitive evidence for the nitro functionality.

The aromatic nature of the phenyl and benzene rings is confirmed by several signals. C-H stretching vibrations for sp²-hybridized carbons in aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹ (around 3020-3100 cm⁻¹). libretexts.org Additionally, characteristic C=C stretching vibrations within the aromatic rings produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.

The benzopyran core structure contains a cyclic ether linkage (C-O-C). This group is identified by its C-O stretching vibrations, which typically result in strong absorptions in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. Finally, the C-Cl bond exhibits a stretching vibration that is also found in the lower frequency fingerprint region of the spectrum, usually between 850-550 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3020 | Medium to Weak |

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Nitro (R-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Ether (C-O-C) | Stretch | 1300 - 1000 | Strong |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

UV-Vis Spectroscopy and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy is an essential tool for investigating the electronic properties of molecules. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For a molecule like this compound, which possesses an extended conjugated π-electron system, UV-Vis spectroscopy provides critical insights into its electronic transitions and photophysical behavior. The conjugation across the benzopyran rings, further extended by the phenyl group and influenced by the potent electron-withdrawing nitro group, gives rise to distinct absorption bands.

The structure of this compound is characteristic of a push-pull chromophore. In such systems, an electron-donating part of the molecule is connected to an electron-accepting part through a π-conjugated bridge. Here, the benzopyran and phenyl moieties can be considered part of the π-system, while the nitro group (-NO₂) is a powerful electron acceptor.

Upon photoexcitation, these molecules can undergo a significant redistribution of electron density known as Intramolecular Charge Transfer (ICT). nih.gov An electron is effectively transferred from the electron-rich portion of the molecule to the electron-deficient nitro group. This process results in an excited state that has a much larger dipole moment than the ground state, as it possesses a significant degree of charge separation. nih.govresearchgate.net

ICT is a fundamental photophysical process that governs the emissive properties and color of many organic dyes. nih.gov This phenomenon is often associated with large Stokes shifts (the difference between the absorption and emission maxima) and can be influenced by structural changes within the molecule in the excited state, such as the twisting of the nitrophenyl group relative to the rest of the molecule. nih.govresearchgate.net

A key consequence of the Intramolecular Charge Transfer (ICT) state is its significant sensitivity to the surrounding environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, provides strong evidence for the existence of a charge-separated excited state.

Because the ICT excited state has a large dipole moment, it is stabilized by polar solvents more effectively than the ground state, which has a smaller dipole moment. researchgate.net This stabilization lowers the energy of the excited state. As the polarity of the solvent increases, the energy gap between the excited state and the ground state decreases, leading to a progressive shift of the fluorescence emission to longer wavelengths (a red shift). researchgate.net

Therefore, when studying the emission spectrum of this compound in a range of solvents with increasing polarity, a bathochromic shift is expected. For example, the emission maximum in a nonpolar solvent like cyclohexane (B81311) would be at a shorter wavelength (higher energy) compared to its emission in a highly polar solvent like methanol. This solvent-dependent emission is a hallmark of molecules with strong ICT character.

The following table illustrates the hypothetical solvent-dependent emission behavior for a compound exhibiting strong ICT.

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (λₑₘ) | Shift |

| Cyclohexane | 2.02 | ~450 nm | - |

| Toluene | 2.38 | ~475 nm | Red Shift |

| Dichloromethane | 8.93 | ~510 nm | Red Shift |

| Acetonitrile | 37.5 | ~540 nm | Red Shift |

| Methanol | 32.7 | ~560 nm | Red Shift |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies of Benzopyran Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a benzopyran derivative, might interact with a biological target, typically a protein or enzyme.

Studies on various benzopyran derivatives have revealed key insights into their ligand-receptor binding interactions. For instance, research on chromene derivatives as potential inhibitors of various enzymes has demonstrated that the pyran and pyridine (B92270) moieties can interact favorably within the binding site of a target protein. These interactions are often a combination of hydrogen bonds and hydrophobic interactions.

In silico molecular docking studies of novel chromene derivatives have identified specific amino acid residues that are crucial for binding. For example, in the study of chromeno[2,3-b] pyridine derivatives as Rab23 protein inhibitors, the pyran and pyridine moieties were shown to interact favorably with the binding site. Similarly, docking studies of other benzopyran-based compounds have highlighted the importance of hydrogen bonding with specific residues, such as Ser401, for potent inhibitory activity. The N-phenyl group, also present in 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran, often inserts into hydrophobic pockets of the receptor, interacting with leucine (B10760876) and isoleucine residues.

The binding affinity, often expressed as a binding energy score (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values indicate a more stable ligand-receptor complex. For example, molecular docking studies on certain chromene derivatives have reported binding scores ranging from -7.5 to -7.9 kcal/mol.

Interactive Table: Illustrative Binding Affinities of Benzopyran Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Chromeno[2,3-b] pyridine | Rab23 | -7.9 | Not Specified |

| Indole-tethered chromene | Tubulin | -5.6 | GLU22, GLN15, THR225 |

| Benzopyran-based inhibitor | p300 | -7.6 | Ser401, Ile400, Leu376 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For benzopyran derivatives, these calculations provide valuable information about their molecular geometry, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The B3LYP/6-31G* level of theory is a commonly employed method for these calculations. Such analyses reveal that the distribution of electron density, characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key parameter, with a smaller gap generally indicating higher reactivity.

For chlorinated chalcone (B49325) derivatives, which share some structural similarities with the target compound, DFT calculations have shown that increasing the number of chlorine atoms can influence the molecule's electrophilicity and softness, which in turn can correlate with biological activity. These studies also identify sites that are susceptible to nucleophilic and electrophilic attack.

Interactive Table: Example of Calculated Quantum Chemical Parameters for a Related Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.01 eV | Relates to electron-donating ability |

| LUMO Energy | -1.43 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.58 eV | Indicator of chemical reactivity |

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) is a descriptor used to quantify the amount of charge transferred between a molecule and a biological system, such as DNA bases. This analysis is an extension of the charge transfer concept proposed by Parr et al. and can be instrumental in understanding the potential toxicity or reactivity of a compound. The ECT is calculated based on the chemical potential and chemical hardness of the interacting molecules, which are in turn derived from quantum chemical calculations.

The application of ECT analysis to halogen-substituted formyl coumarins, a class of benzopyrans, has demonstrated its utility in exploring the direction and magnitude of charge transfer between these compounds and DNA base pairs. Such studies can reveal whether the benzopyran derivative is likely to act as an electron acceptor or donor in biological interactions. For instance, calculations can show if a molecule interacts more strongly with guanine (B1146940) compared to other DNA bases. This information is crucial for predicting potential mechanisms of action or toxicity.

The presence of a nitro group, a strong electron-withdrawing group, and a chloro substituent in this compound suggests that this compound would have a significant capacity for charge transfer interactions, making ECT analysis a particularly relevant theoretical tool for its investigation.

Structure Activity Relationship Sar and Mechanistic Insights

Correlating Structural Modifications with Biological Target Interaction

The biological activity of 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran is intrinsically linked to its three-dimensional structure and the electronic properties conferred by its substituents. Analysis of related benzopyran scaffolds reveals that specific modifications can significantly alter their interaction with biological targets.

Influence of Substituents on Biological Response

The presence and position of the chloro, nitro, and phenyl groups on the 2H-1-benzopyran core are critical determinants of the molecule's biological response.

The 6-chloro substituent on the benzopyran ring is a key feature. In analogous heterocyclic structures, such as 1-phenylbenzazepines, the inclusion of a 6-chloro group has been shown to enhance affinity for biological targets like the dopamine D1 receptor. mdpi.com This suggests that the electron-withdrawing nature and the steric bulk of the chlorine atom at this position may promote favorable interactions within a receptor's binding pocket.

The 2-phenyl group is also crucial for the biological activity of this class of compounds. The orientation and substitution pattern of this phenyl ring can significantly impact receptor binding. In 2-substituted chromanes, the nature of the substituent at the 2-position, whether aliphatic or aromatic, can influence the molecule's specific optical rotation and, by extension, its stereochemical interaction with chiral biological targets. nih.gov

The interplay between these substituents is likely complex. For example, while a 6-chloro group might enhance affinity, the presence of a 3-nitro group could modulate this effect, leading to a unique biological profile for this compound.

| Substituent | Position | Potential Influence on Biological Activity |

| Chloro | 6 | Enhances receptor affinity through electronic and steric effects. |

| Nitro | 3 | Modulates electronic properties and binding affinity. Positional effects are critical. |

| Phenyl | 2 | Influences stereochemical interactions and receptor binding. |

Conformational Aspects and Stereochemistry in SAR

The stereochemistry at the C2 position of the 2H-1-benzopyran ring, where the phenyl group is attached, is a critical factor in determining the molecule's interaction with biological targets. The dihydropyran ring of the chromane scaffold typically adopts a half-chair conformation, and the substituent at the C2 position can exist in either an equatorial or axial orientation. nih.gov

For 2-substituted chromanes, a correlation has been observed between the helicity of the dihydropyran ring and the specific optical rotation, which is a reflection of the compound's absolute configuration. nih.gov This stereochemical arrangement is vital for proper alignment and binding within the active site of a receptor or enzyme. The preference for a specific stereoisomer is a common feature in drug-receptor interactions, where one enantiomer may exhibit significantly higher potency than the other.

Ligand-Binding Site Models and Receptor Affinity

While specific ligand-binding site models for this compound are not extensively detailed in the public domain, insights can be drawn from related structures. For instance, in spirocyclic benzopyrans, the protonated amino moiety has been shown to form a salt bridge with specific amino acid residues (e.g., E172) in the sigma-1 receptor. ebi.ac.uk The benzopyran scaffold itself typically occupies hydrophobic pockets within the binding site. ebi.ac.uk

Molecular docking studies of other benzopyran derivatives have suggested potential interactions with enzymes like topoisomerase I. nih.gov These models indicate that the benzopyran nucleus can intercalate between DNA base pairs while substituents engage in specific interactions with the enzyme's catalytic domain. Given the structural features of this compound, it is plausible that the chloro and nitro groups could participate in halogen bonding and hydrogen bonding, respectively, with amino acid residues in a target protein's active site, thereby influencing its binding affinity and selectivity.

Mechanistic Studies of Molecular Interactions

The molecular mechanisms through which this compound exerts its biological effects are likely multifaceted, involving interactions with various cellular components.

Interaction with Cellular Targets

Based on studies of analogous compounds, potential cellular targets for this compound include microtubules and various receptors.

Microtubules: Certain benzopyran-embedded compounds have been identified as microtubule inhibitors. nih.govnih.gov These molecules can bind to tubulin at the colchicine-binding site, disrupting microtubule polymerization. nih.gov This disruption can, in turn, affect cellular processes such as mitosis and intracellular transport. A mechanistic study revealed that tubulin monomers can recruit the p65 protein, which is a component of the NF-κB signaling pathway, thereby inhibiting its nuclear translocation and subsequent inflammatory responses. nih.gov

Receptors: The benzopyran scaffold is present in molecules that interact with a variety of receptors. For example, substituted 3,4-dihydro-3-amino-2H-1-benzopyrans have shown affinity for serotoninergic receptors, such as 5-HT1A and 5-HT7. researchgate.net The nature of the substituents on the benzopyran ring plays a crucial role in determining the affinity and selectivity for these receptors.

| Potential Cellular Target | Observed Interaction with Related Benzopyrans |

| Microtubules (Tubulin) | Binding at the colchicine site, inhibition of polymerization, modulation of tubulin-p65 interaction. nih.govnih.gov |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT7) | Binding affinity and selectivity are influenced by substituents on the benzopyran ring. researchgate.net |

| Dopamine Receptors (e.g., D1) | A 6-chloro substituent in a related scaffold enhances receptor affinity. mdpi.com |

| Sigma Receptors | The benzopyran scaffold occupies hydrophobic pockets, with substituents forming specific interactions. ebi.ac.uk |

Molecular Mechanisms of Inhibition and Modulation

The inhibitory and modulatory effects of this compound are a direct consequence of its molecular interactions. If this compound acts as a microtubule inhibitor, its mechanism would involve the disruption of the dynamic instability of microtubules, leading to cell cycle arrest and potentially apoptosis.

In the context of receptor interaction, the compound could act as an agonist, antagonist, or modulator. For instance, studies on 6-chloro-1-phenylbenzazepine analogs indicate that such compounds can function as antagonists at the dopamine D1 receptor, inhibiting cAMP-mediated signaling. cuny.edu The specific mechanism will depend on the conformational changes induced in the receptor upon ligand binding, which is dictated by the precise fit and chemical interactions between the compound and the receptor's binding site.

Potential Advanced Applications and Material Science Orientations

Photophysical Properties and Optical Applications

The 2-aryl-substituted 3-nitro-2H-chromene scaffold is a promising platform for materials with significant second-order nonlinear optical (NLO) properties. researchgate.net These properties arise from the presence of both electron-releasing and electron-withdrawing substituents within a common π-conjugated electronic system, leading to a large molecular hyperpolarizability. researchgate.net Such materials are crucial for the development of technologies like laser telecommunications and optical data storage. researchgate.net The structure of 6-Chloro-3-nitro-2-phenyl-2H-1-benzopyran fits this paradigm, suggesting its potential for NLO applications.

The photophysical characteristics of benzopyran derivatives are highly sensitive to their molecular structure and immediate environment. researchgate.net Theoretical studies on related benzopyran structures indicate that intermolecular interactions, such as π-π stacking and hydrogen bonding, play a crucial role in stabilizing the crystal lattice and influencing the material's bulk properties. mdpi.com The specific arrangement of substituents in this compound would dictate these interactions and, consequently, its solid-state optical behavior.

| Property | Description | Potential Relevance for this compound |

| Nonlinear Optics (NLO) | Materials whose optical properties (e.g., refractive index) change with the intensity of incident light. Second-harmonic generation (SHG) is a key NLO effect. | The donor-acceptor nature of the substituted 2-phenyl-3-nitro-2H-chromene framework suggests high potential for SHG and other NLO applications. researchgate.net |

| Photochromism | Reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. | Derivatives of 2H-benzopyrans have been studied for their photochromic behavior, a property that could be explored in this compound. nih.gov |

| Fluorescence | Emission of light by a substance that has absorbed light or other electromagnetic radiation. | The fluorescence of benzopyran derivatives is well-documented and can be tuned by substituents, indicating potential for use as a fluorophore. researchgate.net |

The benzopyran framework is a core component of many photochromic molecular switches. researchgate.net Naphthopyrans, a related class, can undergo a reversible ring-opening reaction upon stimulation (e.g., UV light) to form a highly colored, open-ring merocyanine (B1260669) dye. researchgate.net While this behavior is most studied in spiropyrans and naphthopyrans, the fundamental 2H-benzopyran structure in this compound provides a scaffold that could potentially be engineered for molecular switching functionalities. The electronic properties conferred by the nitro and chloro groups could influence the stability and absorption characteristics of both the closed and potential open forms.

Furthermore, benzopyran and coumarin (B35378) (2H-1-benzopyran-2-one) derivatives are well-established as a class of highly efficient and photostable laser dyes. researchgate.netthermofisher.com They are valued for their strong fluorescence and ability to operate in various spectral regions. researchgate.netresearchgate.net The specific spectroscopic properties (absorption and emission maxima, quantum yield) of this compound would determine its suitability as a laser dye, with the potential for tuning these properties through the existing substituents.

In the field of organic light-emitting diodes (OLEDs), materials with tailored electronic properties are essential for efficient charge transport and emission. mdpi.comrsc.org Molecules designed with distinct electron-donating and electron-accepting (D-A) moieties often exhibit desirable characteristics for use in emitting layers. nih.gov The structure of this compound can be viewed in this context, where the benzopyran ring system can act as a donor or part of the conjugated bridge, and the potent electron-withdrawing nitro group serves as an acceptor. This intramolecular charge-transfer character is a key feature in many modern emitters, including those exhibiting thermally activated delayed fluorescence (TADF). mdpi.comnih.gov The development of metal-free organic emitters is a major focus of OLED research, and D-A compounds like this benzopyran derivative are promising candidates. mdpi.comarxiv.org

The benzopyran scaffold is also a versatile platform for the development of chemo- and biosensors. mdpi.com The fluorescence of many benzopyran derivatives is sensitive to the local environment, a property that can be harnessed for sensing applications. thermofisher.com For instance, a change in fluorescence intensity or wavelength upon binding to a specific analyte (ion, molecule, or biological macromolecule) can provide a detectable signal. The reactive potential of the 3-nitro-2H-chromene system allows for further functionalization, enabling the attachment of specific recognition units to create targeted sensors. researchgate.net The inherent electronic properties of this compound could be modulated by analyte interaction, forming the basis for a sensing mechanism.

Exploration in Functional Material Development

The development of advanced functional materials relies on molecules that possess both specific properties and the versatility to be incorporated into larger systems. The 3-nitro-2H-chromene moiety is a highly reactive system, capable of undergoing a variety of chemical transformations, including nucleophilic additions and cycloadditions. researchgate.netresearchgate.net This reactivity makes this compound a valuable building block for the synthesis of more complex, polyfunctional molecules and polymers.

Its potential NLO properties suggest applications in photonic and optoelectronic devices. researchgate.net If incorporated into a polymer matrix, either as a dopant or covalently bonded, it could lead to the creation of functional materials with significant electro-optic activity. The exploration of such materials is driven by the need for faster and more efficient data processing and communication technologies. The synthetic accessibility of chromene derivatives further enhances their appeal for material science, allowing for systematic modification and optimization of their functional properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3-nitro-2-phenyl-2H-1-benzopyran, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitro-substitution reactions on benzopyran scaffolds. For example, Dauzonne et al. (1990) demonstrated chloro-nitro substitution using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Key factors include solvent choice (e.g., dichloromethane for solubility), stoichiometry of nitrating agents, and reaction time monitoring via TLC. Yields typically range from 65–84%, depending on substituent steric effects .

Q. How can basic structural characterization be performed for this compound?

- Methodology : Use a combination of:

- 1H/13C NMR to confirm aromatic proton environments and nitro/chloro substituent positions.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

- Elemental analysis to verify molecular formula (e.g., C₁₅H₁₀ClNO₃) and purity (>95%) .

- Melting point determination for consistency with literature values (e.g., 166–168°C for analogous benzopyrans) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow OSHA/NIOSH guidelines:

- Use PPE (nitrile gloves, face shields) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of nitro-group byproducts.

- Implement engineering controls (e.g., closed systems for nitration reactions) to minimize exposure .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural confirmation?

- Methodology :

- Cross-reference with NIST Chemistry WebBook databases for validated spectra .

- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Use computational chemistry tools (e.g., DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the synthetic route for scale-up while maintaining yield?

- Methodology :

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading (e.g., H₂SO₄ concentration) to identify robust conditions.

- Flow chemistry : Continuous nitration in microreactors improves heat dissipation and reduces side reactions .

- In-line analytics (e.g., FTIR probes) monitor reaction progress in real time .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact bioactivity in benzopyran derivatives?

- Methodology :

- SAR (Structure-Activity Relationship) studies : Synthesize analogs (e.g., 3-aminoflavones) and test against target enzymes (e.g., cytochrome P450).

- Molecular docking : Predict binding affinities of nitro/chloro substituents with biological targets.

- In vitro cytotoxicity assays (e.g., MTT) quantify potency differences between derivatives .

Q. How should contradictory data in literature (e.g., conflicting melting points) be addressed?

- Methodology :

- Reproducibility checks : Replicate synthesis using reported methods (e.g., Dauzonne et al. 1990 vs. 1992 protocols) .

- Purity analysis : Use HPLC to detect impurities (<5%) that may alter physical properties.

- Collaborative verification : Share samples with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.